2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide
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Overview
Description
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(3-MORPHOLINOPROPYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(3-MORPHOLINOPROPYL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Amidation: The brominated pyrazole is then reacted with 3-morpholinopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a carboxylic acid derivative, while substitution reactions can yield a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(3-MORPHOLINOPROPYL)PROPANAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(3-MORPHOLINOPROPYL)PROPANAMIDE
- 2-(5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(3-MORPHOLINOPROPYL)PROPANAMIDE
- 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(3-MORPHOLINOPROPYL)PROPANAMIDE
Uniqueness
The presence of both the bromine atom and the morpholinopropyl group in 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(3-MORPHOLINOPROPYL)PROPANAMIDE may confer unique biological properties compared to other similar compounds. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C14H23BrN4O2 |
---|---|
Molecular Weight |
359.26 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C14H23BrN4O2/c1-11-13(15)10-17-19(11)12(2)14(20)16-4-3-5-18-6-8-21-9-7-18/h10,12H,3-9H2,1-2H3,(H,16,20) |
InChI Key |
HXQTXEVGKAJIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NCCCN2CCOCC2)Br |
Origin of Product |
United States |
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